molecular formula C9H8FIO3 B14025830 2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde

2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde

Cat. No.: B14025830
M. Wt: 310.06 g/mol
InChI Key: OWDOFXCLOUUARO-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8FIO3 and a molecular weight of 310.06 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 2-fluoro-5,6-dimethoxybenzaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and properties. The combination of these halogens with the methoxy groups and aldehyde functionality makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C9H8FIO3

Molecular Weight

310.06 g/mol

IUPAC Name

2-fluoro-3-iodo-5,6-dimethoxybenzaldehyde

InChI

InChI=1S/C9H8FIO3/c1-13-7-3-6(11)8(10)5(4-12)9(7)14-2/h3-4H,1-2H3

InChI Key

OWDOFXCLOUUARO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1OC)C=O)F)I

Origin of Product

United States

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